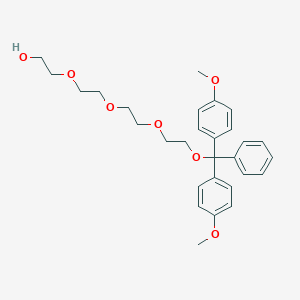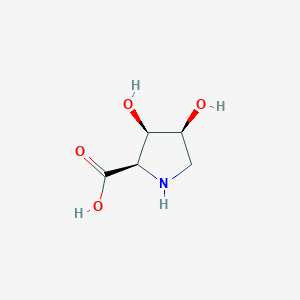
4-bromobutyl Nitrate
Übersicht
Beschreibung
4-bromobutyl Nitrate is an organic compound with the molecular formula C4H8BrNO3. It is a thermally unstable oily liquid used primarily in the synthesis of nitrooxyalkyl esters of pharmacologically active carboxylic acids . This compound is known for its unique structure, which includes a bromine atom and a nitrate group, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-bromobutyl Nitrate is typically synthesized through the nitration of 4-bromo-1-hydroxybutane. The process involves adding 4-bromo-1-hydroxybutane to a sulfonitizing mixture in the absence of solvents or diluents . The reaction is carried out by slowly adding fuming nitric acid to a solution of sulfuric acid in dichloromethane at temperatures between -5°C and 5°C. The mixture is then stirred for 2-5 hours, followed by extraction and purification steps to obtain the final product .
Industrial Production Methods: The industrial production of this compound is limited due to the potential explosiveness of the reaction. The method is generally confined to laboratory-scale synthesis because of the sudden increase in temperature and gas production during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-bromobutyl Nitrate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Nitration: Sulfuric acid and nitric acid in dichloromethane at low temperatures.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under appropriate conditions.
Major Products:
Nitrooxyalkyl esters: These are formed when this compound reacts with pharmacologically active carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-bromobutyl Nitrate has several applications in scientific research, including:
Cyclooxygenase Inhibition: It exhibits inhibitory properties towards cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the synthesis of prostaglandins.
Antiplatelet Aggregation: It can inhibit platelet aggregation, reducing the risk of blood clot formation.
Vasodilation: It has been shown to inhibit the vasoconstrictive effects of angiotensin II, promoting blood vessel relaxation.
Wirkmechanismus
The mechanism of action of 4-bromobutyl Nitrate involves its interaction with specific molecular targets and pathways:
Cyclooxygenase Enzymes: By inhibiting cyclooxygenase-1 and cyclooxygenase-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
Platelet Aggregation: It suppresses the production of thromboxanes A2 and B2, which are involved in platelet activation and aggregation.
Vasodilation: It counteracts the effects of angiotensin II, leading to the relaxation of blood vessels.
Vergleich Mit ähnlichen Verbindungen
4-bromobutyl Nitrate can be compared with other similar compounds, such as:
4-Bromo-1-butanol: The precursor in the synthesis of this compound.
Nitrooxyalkyl esters: These compounds share the nitrooxy functional group and are used in similar pharmacological applications.
Uniqueness: this compound is unique due to its dual functional groups (bromine and nitrate), which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in the synthesis of pharmacologically active compounds .
Eigenschaften
IUPAC Name |
4-bromobutyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHVMDABUMCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439582 | |
| Record name | 4-bromobutylnitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146563-40-8 | |
| Record name | 4-bromobutylnitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyl nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)




![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)


![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)

